molecular formula C18H15BrFNO3 B8174310 2-(4-(3-Bromo-5-fluorophenoxy)butyl)isoindoline-1,3-dione

2-(4-(3-Bromo-5-fluorophenoxy)butyl)isoindoline-1,3-dione

Cat. No.: B8174310
M. Wt: 392.2 g/mol
InChI Key: LEVVZHRYGUQCCS-UHFFFAOYSA-N
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Description

2-(4-(3-Bromo-5-fluorophenoxy)butyl)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline-1,3-diones. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3. They have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

Chemical Reactions Analysis

2-(4-(3-Bromo-5-fluorophenoxy)butyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

Scientific Research Applications

2-(4-(3-Bromo-5-fluorophenoxy)butyl)isoindoline-1,3-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, colorants, and polymer additives.

Mechanism of Action

The mechanism of action of 2-(4-(3-Bromo-5-fluorophenoxy)butyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to these targets, leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-(4-(3-Bromo-5-fluorophenoxy)butyl)isoindoline-1,3-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-[4-(3-bromo-5-fluorophenoxy)butyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrFNO3/c19-12-9-13(20)11-14(10-12)24-8-4-3-7-21-17(22)15-5-1-2-6-16(15)18(21)23/h1-2,5-6,9-11H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVVZHRYGUQCCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCOC3=CC(=CC(=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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